Lipophilicity: N-Ethyl vs. N-Methyl Analog
The target compound exhibits a computed XLogP3 of -0.4, compared to -0.7 for the direct N-methyl analog (CAS 933748-71-1) [1][2]. This 0.3 log unit difference indicates that the N-ethyl group imparts greater lipophilicity, which can be a critical factor in designing compounds with improved blood-brain barrier penetration or membrane partitioning. Although both are within a relatively hydrophilic range, the difference is substantial enough to influence pharmacokinetic properties in a series optimization [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | 1-Methyl-4-((methylamino)methyl)pyrrolidin-2-one (CAS 933748-71-1): XLogP3 = -0.7 |
| Quantified Difference | ΔXLogP3 = +0.3 (target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release). Values are for neutral species. |
Why This Matters
A difference of 0.3 log units in XLogP3 can correspond to a measurable difference in logD at physiological pH, influencing passive permeability, solubility, and ultimately oral bioavailability or CNS exposure; selection of a compound with a slightly higher logP may be essential for crossing biological barriers.
- [1] PubChem CID 45791026. XLogP3-AA: -0.4. https://pubchem.ncbi.nlm.nih.gov/compound/45791026 (accessed 2026-04-24). View Source
- [2] PubChem CID 53412747. XLogP3-AA: -0.7. https://pubchem.ncbi.nlm.nih.gov/compound/53412747 (accessed 2026-04-24). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
